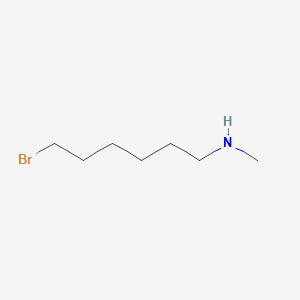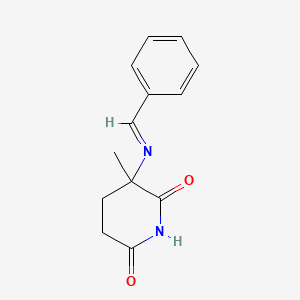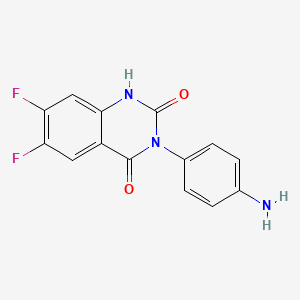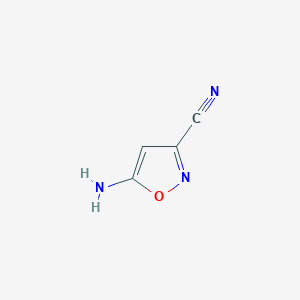
(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.
Aromatic Ring: The naphthalene ring system provides aromatic character.
Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.
Preparation Methods
Synthetic Routes::
Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.
Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.
Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.
Scale-Up: Industrial production typically involves large-scale reactions.
Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.
Chemical Reactions Analysis
Reactions::
Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.
Substitution: Chlorination occurs via electrophilic aromatic substitution.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Thionyl Chloride (SOCl₂): For chlorination.
Ammonia (NH₃): For amination.
- The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drugs due to its unique structure.
Agrochemicals: Used in crop protection.
Material Science: Building blocks for novel materials.
Mechanism of Action
Biological Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Compare with other chiral amines or naphthalene derivatives.
Uniqueness: Highlight its distinctive features.
Properties
Molecular Formula |
C11H11ClF3N |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChI Key |
FFPBEWVAEJSPDE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)




![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)


